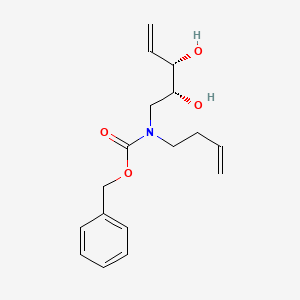
Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate is a complex organic compound characterized by its unique structure, which includes both benzyl and carbamate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the but-3-en-1-yl and (2R,3S)-2,3-dihydroxypent-4-en-1-yl intermediates.
Formation of Carbamate: The carbamate group is introduced through a reaction between an amine and a chloroformate derivative.
Coupling Reaction: The benzyl group is then attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl but-3-en-1-yl ketone, while reduction could produce benzyl but-3-en-1-ylamine.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
Medically, this compound has potential applications in drug development. Its structure can be modified to create analogs with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials, leveraging its reactive sites for polymerization and cross-linking reactions.
作用機序
The mechanism by which Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on its functional groups.
Pathways Involved: It may participate in metabolic pathways, influencing processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the but-3-en-1-yl and dihydroxypent-4-en-1-yl groups.
But-3-en-1-yl carbamate: Lacks the benzyl and dihydroxypent-4-en-1-yl groups.
(2R,3S)-2,3-dihydroxypent-4-en-1-yl carbamate: Lacks the benzyl and but-3-en-1-yl groups.
Uniqueness
Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications across various fields.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
特性
IUPAC Name |
benzyl N-but-3-enyl-N-[(2R,3S)-2,3-dihydroxypent-4-enyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-5-11-18(12-16(20)15(19)4-2)17(21)22-13-14-9-7-6-8-10-14/h3-4,6-10,15-16,19-20H,1-2,5,11-13H2/t15-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEBXJLSSBTDGZ-JKSUJKDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN(CC(C(C=C)O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCN(C[C@H]([C@H](C=C)O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate](/img/structure/B569949.png)
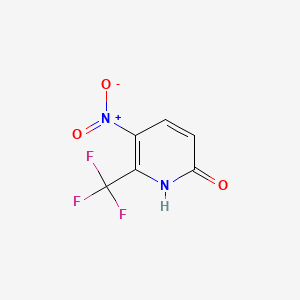
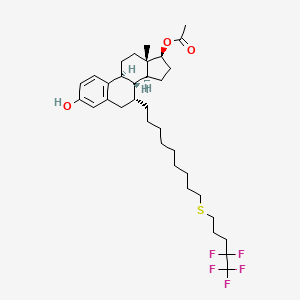
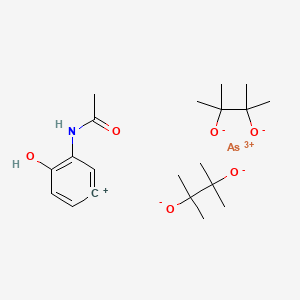
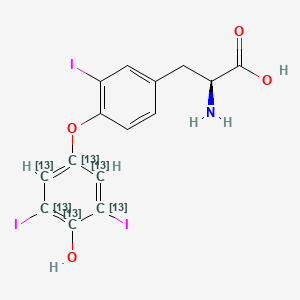
![1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione](/img/structure/B569960.png)
![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)

